molecular formula C13H18BrClN2O3S B4489781 2-{4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol

2-{4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol

Cat. No.: B4489781
M. Wt: 397.72 g/mol
InChI Key: ZKQPKAYQGFPPQR-UHFFFAOYSA-N
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Description

2-{4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound characterized by the presence of a piperazine ring substituted with a sulfonyl group and a bromo-chloro-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chloro-5-methylphenol.

    Sulfonylation: The phenol is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Piperazine Introduction: The sulfonylated intermediate is reacted with piperazine to form the piperazinyl derivative.

    Ethanol Addition: Finally, the ethanol moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the bromo and chloro substituents.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industry: It serves as an intermediate in the synthesis of more complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring may enhance binding affinity. The bromo and chloro substituents can modulate the compound’s electronic properties, influencing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloro-5-methylphenol: A precursor in the synthesis of the target compound.

    4-bromo-2-chlorophenol: Another related compound with similar structural features.

    5-bromo-2-chloro-4’-ethoxydiphenylmethane: A compound with a similar bromo-chloro substitution pattern.

Uniqueness

2-{4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is unique due to the combination of its sulfonyl-piperazine structure and the specific bromo-chloro-methylphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(4-bromo-2-chloro-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClN2O3S/c1-10-8-13(12(15)9-11(10)14)21(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQPKAYQGFPPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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